molecular formula C21H25N3O5S B2768616 N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 922023-32-3

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide

Cat. No. B2768616
CAS RN: 922023-32-3
M. Wt: 431.51
InChI Key: YSZAUURYZYDPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Studies on compounds with sulfamoyl groups and related structures have highlighted their potential in antimicrobial applications. For example, compounds with sulfamoyl moieties have been synthesized and evaluated for their antimicrobial efficacy against a range of bacterial and fungal strains, showing significant activities in some cases (Darwish, 2014). This suggests that compounds like the one could have applications in developing new antimicrobial agents, especially considering the ongoing need for novel treatments due to antibiotic resistance.

Anticancer Properties

The design and synthesis of compounds with specific structural features, including tetrahydrobenzo[b]oxazepin moieties, have been explored for their anticancer properties. For instance, compounds synthesized for targeting cancer cell lines have shown moderate to excellent anticancer activity in preliminary evaluations, indicating their potential as leads for anticancer drug development (Ravinaik et al., 2021). This area of research is of great interest due to the constant demand for more effective and less toxic cancer therapies.

Enzyme Inhibition for Therapeutic Applications

Compounds featuring sulfamoyl and related heterocyclic structures have been investigated for their ability to inhibit specific enzymes, offering therapeutic potential in treating various diseases. The inhibition of human carbonic anhydrases by sulfonamide-based compounds, for example, points to applications in treating conditions like glaucoma, epilepsy, and certain types of edema (Sapegin et al., 2018). Such studies underscore the importance of these compounds in medicinal chemistry and drug design.

Role in Resistance Mechanisms

Research into the mechanisms of resistance to drugs like trimethoprim-sulfamethoxazole has involved examining the genetic modifications in microbial pathogens. These studies not only help in understanding how resistance develops but also in designing strategies to counteract it, ensuring the continued efficacy of antimicrobial therapies (Schmitz et al., 2001).

properties

IUPAC Name

N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-5-19(25)22-14-6-9-16(10-7-14)30(27,28)23-15-8-11-18-17(12-15)24(4)20(26)21(2,3)13-29-18/h6-12,23H,5,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZAUURYZYDPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide

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